molecular formula C31H34N6O4 B10849112 H-Dmt-Tic-Gly-NH-CH2-Bid

H-Dmt-Tic-Gly-NH-CH2-Bid

Cat. No.: B10849112
M. Wt: 554.6 g/mol
InChI Key: LKKOHYJIXKBADA-BXXZMZEQSA-N
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Description

H-Dmt-Tic-Gly-NH-CH2-Bid is a synthetic opioid peptidomimetic compound. It is part of a class of compounds designed to interact with opioid receptors, specifically targeting delta opioid receptors. This compound is notable for its potential therapeutic applications, particularly in pain management and as an anxiolytic and antidepressant agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-Gly-NH-CH2-Bid involves the incorporation of the Aba-Gly scaffold into Dmt-Tic ligands. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

H-Dmt-Tic-Gly-NH-CH2-Bid has several scientific research applications:

Mechanism of Action

H-Dmt-Tic-Gly-NH-CH2-Bid exerts its effects by selectively binding to delta opioid receptors. This binding activates the receptor, leading to the modulation of pain signals and emotional responses. The compound’s interaction with the receptor involves specific molecular targets and pathways, including the inhibition of adenylate cyclase and the activation of potassium channels, which result in analgesic and anxiolytic effects .

Comparison with Similar Compounds

Uniqueness: H-Dmt-Tic-Gly-NH-CH2-Bid is unique due to its high selectivity for delta opioid receptors and its potential therapeutic applications in pain management and mental health. Its specific structure allows for targeted receptor interactions, making it a valuable compound for further research and development .

Properties

Molecular Formula

C31H34N6O4

Molecular Weight

554.6 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C31H34N6O4/c1-18-11-22(38)12-19(2)23(18)14-24(32)31(41)37-17-21-8-4-3-7-20(21)13-27(37)30(40)34-16-29(39)33-15-28-35-25-9-5-6-10-26(25)36-28/h3-12,24,27,38H,13-17,32H2,1-2H3,(H,33,39)(H,34,40)(H,35,36)/t24-,27?/m0/s1

InChI Key

LKKOHYJIXKBADA-BXXZMZEQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NCC4=NC5=CC=CC=C5N4)N)C)O

Origin of Product

United States

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